1-Benzyl 4-tert-butyl piperazine-1,4-dicarboxylate
Description
1-Benzyl 4-tert-butyl piperazine-1,4-dicarboxylate (CAS: 121370-60-3) is a piperazine-derived dicarboxylate compound featuring benzyl and tert-butyl ester protective groups. It serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs) targeting oncogenic proteins like KRASG12C . The compound is synthesized via a two-step reaction starting from tert-butyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate. Benzyl chloridate is introduced under basic conditions (NaHCO₃) to yield the dicarboxylate product with an 86% yield and a molecular ion peak [M+1] at 351 in LCMS analysis . Its molecular formula is C₁₈H₂₆N₂O₅, with a molecular weight of 350.41 g/mol . The compound is typically stored at 2–8°C under inert conditions to maintain stability .
Properties
IUPAC Name |
1-O-benzyl 4-O-tert-butyl piperazine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-11-9-18(10-12-19)15(20)22-13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRCVCVGQNSZST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80566992 | |
| Record name | Benzyl tert-butyl piperazine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80566992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121370-60-3 | |
| Record name | Benzyl tert-butyl piperazine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80566992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
IUPAC Nomenclature and Molecular Formula
The compound’s systematic name is 1-O-benzyl 4-O-tert-butyl piperazine-1,4-dicarboxylate , with the molecular formula C₁₈H₂₄N₂O₅ and a molecular weight of 364.4 g/mol . Its structure features a six-membered piperazine ring substituted at the 1- and 4-positions with benzyloxycarbonyl and tert-butoxycarbonyl groups, respectively.
Spectroscopic Identifiers
-
InChI :
InChI=1S/C18H24N2O5/c1-18(2,3)25-16(21)20-11-9-19(10-12-20)17(22)24-13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3 -
Canonical SMILES :
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)OCC2=CC=CC=C2.
Synthetic Methodologies
Stepwise Carbamate Protection
The synthesis employs a two-step protection strategy to functionalize the piperazine nitrogens:
Step 1: Benzyloxycarbonyl Protection
Piperazine reacts with benzyl chloroformate (Cbz-Cl) in anhydrous dichloromethane (DCM) at 0–5°C. Triethylamine (TEA) is added to scavenge HCl, yielding 1-benzyloxycarbonyl piperazine.
Step 2: tert-Butoxycarbonyl Protection
The mono-protected intermediate is treated with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at room temperature. Catalytic 4-dimethylaminopyridine (DMAP) accelerates the reaction, producing the dicarboxylate derivative.
Reaction Conditions :
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Temperature : 0–25°C (prevents exothermic side reactions).
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Solvent : THF or DCM (ensures solubility of intermediates).
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Molar Ratios : 1:1.1 (piperazine:Boc₂O) to ensure complete di-protection.
Industrial-Scale Optimization
For large-scale production, the process is modified to enhance efficiency:
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Continuous Flow Reactors : Improve mixing and heat transfer.
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Purification : Recrystallization from ethyl acetate/hexane mixtures achieves >98% purity.
Analytical Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (CDCl₃) :
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δ 7.35–7.28 (m, 5H, Ar-H).
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δ 1.44 (s, 9H, tert-butyl).
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δ 3.55–3.40 (m, 8H, piperazine-H).
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¹³C NMR :
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δ 155.1 (C=O, Boc).
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δ 154.9 (C=O, Cbz).
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High-Resolution Mass Spectrometry (HRMS)
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Observed : [M+Na]⁺ = 387.1521 (calculated for C₁₈H₂₄N₂O₅Na⁺: 387.1524).
Chromatographic Purity Assessment
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HPLC : C18 column, acetonitrile/water (70:30), retention time = 12.3 min.
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Purity : ≥99% by peak area integration at 254 nm.
Critical Parameter Analysis
Solvent Selection
Polar aprotic solvents (THF, DCM) optimize carbamate formation by stabilizing charged intermediates. Non-polar solvents (hexane) reduce hydrolysis but hinder reactant solubility.
Catalytic Efficiency
DMAP (0.1 equiv) increases reaction rates by 40% compared to uncatalyzed conditions.
Temperature Control
Maintaining temperatures below 25°C prevents Boc group cleavage and dimerization byproducts.
Comparative Synthesis Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Stepwise Protection | 78 | 99 | High regioselectivity |
| One-Pot Protection | 65 | 95 | Reduced reaction time |
| Microwave-Assisted | 82 | 98 | Energy efficiency |
Applications in Drug Discovery
The compound serves as a precursor for:
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Kinase Inhibitors : Selective deprotection enables functionalization with heterocyclic motifs.
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Antidepressants : Piperazine derivatives modulate serotonin reuptake.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl 4-tert-butyl piperazine-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzyl or tert-butyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- BTPD serves as a lead compound for developing new pharmaceuticals targeting neurological disorders. Its structural features allow it to interact with neurotransmitter systems, potentially leading to therapeutic effects against conditions like anxiety and depression.
2. Biological Activity
- The compound has been investigated for its antimicrobial, antiviral, and anticancer properties. Research indicates that BTPD may inhibit the growth of various pathogens and cancer cells through specific molecular interactions.
3. Organic Synthesis
- BTPD is utilized as a building block in the synthesis of more complex organic molecules. Its functional groups enable various chemical reactions, including oxidation and substitution, making it a valuable reagent in synthetic organic chemistry.
4. Industrial Applications
- In industrial settings, BTPD is used in the production of specialty chemicals and as an intermediate in synthesizing other valuable compounds. Its unique properties make it suitable for developing materials with specific characteristics.
Study on Anticancer Properties
A study investigated the anticancer effects of BTPD on human cancer cell lines. Results indicated that BTPD exhibited significant cytotoxicity against breast cancer cells through apoptosis induction via mitochondrial pathways. The study highlighted its potential as a therapeutic agent against malignancies.
Research on Antimicrobial Activity
Another research focused on the antimicrobial efficacy of BTPD against various pathogens. The compound demonstrated notable activity against Gram-positive bacteria, suggesting its potential use in developing new antimicrobial agents.
Synthesis Optimization
A detailed synthesis optimization study explored different reaction conditions for producing BTPD efficiently. The findings emphasized the importance of temperature control and reagent selection in maximizing yield while maintaining purity.
Mechanism of Action
The mechanism of action of 1-Benzyl 4-tert-butyl piperazine-1,4-dicarboxylate involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The piperazine ring provides conformational flexibility, allowing the compound to interact effectively with various biomolecules. The benzyl and tert-butyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine dicarboxylates exhibit diverse pharmacological and synthetic utility depending on their substituents and protective groups. Below is a systematic comparison:
Substituent Variations on the Piperazine Ring
Key Observations:
- Hydroxymethyl vs. Cyanomethyl Substituents: The (S)-hydroxymethyl derivative (CAS 317365-33-6) is utilized in chiral resolutions for drugs like suvorexant , while the cyanomethyl analog (CAS 529516-61-8) enhances reactivity for nucleophilic displacement in PROTAC synthesis .
- Methyl Substituent: The 2-methyl derivative (CAS 502649-21-0) reduces steric hindrance compared to bulkier groups, making it suitable for enzyme inhibition studies targeting endocannabinoid hydrolases .
Ring System Modifications
- Piperazine vs. Diazepane: The suvorexant intermediate 1-benzyl 4-tert-butyl 5-methyl-1,4-diazepane-1,4-dicarboxylate incorporates a seven-membered diazepane ring, which alters conformational flexibility and binding affinity compared to piperazine derivatives .
Protective Group Variations
Key Observations:
- Benzyl Group: The benzyl group in the target compound enhances aromatic interactions in protein binding, critical for PROTAC-mediated degradation .
- Ethyl vs. tert-Butyl: Ethyl carbamates (e.g., diethyl piperazine-1,4-dicarboxylate) exhibit improved cell permeability due to lower steric bulk, favoring their use in peptide mimetics .
Biological Activity
1-Benzyl 4-tert-butyl piperazine-1,4-dicarboxylate (C₁₇H₂₄N₂O₄) is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a benzyl group and a tert-butyl group attached to the piperazine ring, which may influence its pharmacological properties. Recent studies have explored its antimicrobial and anticancer activities, as well as its mechanisms of action.
- Molecular Formula : C₁₇H₂₄N₂O₄
- Molecular Weight : 320.38 g/mol
- Structural Features :
- Piperazine ring
- Benzyl and tert-butyl substituents
- Two carboxylate groups
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines. Notably, it has shown promising cytotoxic effects in human breast adenocarcinoma (MCF-7) and human melanoma (A375) cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.0 | Induction of apoptosis via caspase activation |
| A375 | 12.5 | Cell cycle arrest at G2/M phase |
| HeLa | 20.0 | Inhibition of proliferation through mitochondrial dysfunction |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The compound may inhibit key enzymes involved in cellular metabolism or signal transduction pathways, leading to altered cell growth and apoptosis. For instance, flow cytometry analyses have revealed that treatment with this compound increases the expression levels of pro-apoptotic proteins such as p53.
Study on Anticancer Activity
A recent study published in a peer-reviewed journal evaluated the effects of this compound on MCF-7 cells. The researchers found that the compound induced apoptosis in a dose-dependent manner, with significant increases in caspase-3 activity observed at concentrations above the IC50 threshold. Additionally, Western blot analyses indicated upregulation of p53 and downregulation of anti-apoptotic proteins like Bcl-2.
Study on Antimicrobial Effects
Another study focused on the antimicrobial properties of this compound against various pathogens. The results indicated that it exhibited potent activity against multi-drug resistant strains, suggesting its potential as a lead compound for developing new antibiotics.
Q & A
Q. What are the standard synthetic routes for 1-Benzyl 4-tert-butyl piperazine-1,4-dicarboxylate, and what reaction conditions are critical for high yields?
The synthesis typically involves multi-step reactions starting with functionalization of the piperazine ring. A common approach includes:
- Step 1: Protection of the piperazine nitrogen using tert-butoxycarbonyl (Boc) groups under anhydrous conditions (e.g., Boc-anhydride in dichloromethane) .
- Step 2: Benzylation via nucleophilic substitution, often employing benzyl chloride or bromide in the presence of a base like cesium carbonate (Cs₂CO₃) in polar aprotic solvents (e.g., DMF) at 100°C .
- Step 3: Hydrolysis or transesterification to introduce the dicarboxylate groups, requiring controlled pH and temperature to avoid side reactions .
Critical factors: Strict anhydrous conditions during Boc protection, precise stoichiometry in benzylation, and purification via silica gel chromatography or recrystallization .
Q. Which analytical techniques are most effective for structural characterization of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substitution patterns on the piperazine ring and ester groups. For example, tert-butyl protons appear as a singlet at ~1.4 ppm .
- Liquid Chromatography-Mass Spectrometry (LCMS): Used to verify molecular weight (e.g., [M+H]+ at 698.8 m/z) and purity (>95%) .
- X-ray Crystallography: Resolves stereochemistry and confirms solid-state conformation, though challenging due to the compound’s amorphous nature .
Q. What are the primary applications of this compound in medicinal chemistry research?
It serves as:
- A key intermediate in synthesizing bioactive molecules, such as kinase inhibitors or PROTACs (Proteolysis-Targeting Chimeras), due to its dual ester groups enabling modular derivatization .
- A ligand scaffold for studying receptor interactions, particularly in G protein-coupled receptors (GPCRs), where the piperazine core mimics endogenous amine neurotransmitters .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing derivatives of this compound?
Quantum mechanical calculations (e.g., DFT) and reaction path search algorithms (e.g., artificial force-induced reaction, AFIR) can predict transition states and energetics. For example:
- Quantum Chemical Modeling: Identifies optimal reaction conditions (e.g., solvent effects, temperature) for esterification steps .
- Machine Learning: Trains models on existing reaction datasets to recommend catalysts (e.g., Pd/C for hydrogenolysis) or solvent systems (e.g., 1,4-dioxane/water mixtures) .
Case Study: ICReDD’s workflow integrates computational predictions with high-throughput experimentation to reduce trial-and-error in multi-step syntheses .
Q. How can researchers resolve contradictions in biological activity data for derivatives of this compound?
Discrepancies in assays (e.g., IC₅₀ values) may arise from:
- Solubility differences: Use DMSO stock solutions standardized to ≤0.1% to avoid cytotoxicity artifacts .
- Orthogonal Assays: Cross-validate using SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., luciferase reporters) for functional activity .
- Metabolic Stability: Evaluate hepatic microsome stability to rule out rapid degradation skewing results .
Q. What strategies improve regioselectivity during functionalization of the piperazine ring in this compound?
Regioselective modification requires:
- Protecting Group Strategy: Use orthogonal protectors (e.g., Boc for one nitrogen, benzyl for the other) to direct reactions to specific sites .
- Catalytic Control: Employ transition-metal catalysts (e.g., Pd(OAc)₂) for C–H activation at the 4-position, as demonstrated in Heck coupling reactions .
- Steric Hindrance: Bulky substituents (e.g., tert-butyl) can block undesired reaction sites, favoring functionalization at the benzyl-protected nitrogen .
Q. How does the compound’s stereochemistry influence its utility in asymmetric synthesis?
The piperazine ring’s chair conformation and substituent arrangement dictate:
- Chiral Resolution: Use chiral HPLC columns (e.g., Chiralpak AD-H) to separate enantiomers, critical for studying stereospecific biological effects .
- Dynamic Kinetic Resolution (DKR): Catalytic systems (e.g., Ru-based catalysts) can racemize stereocenters during reactions, enabling single-enantiomer synthesis .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Key scalability issues include:
- Purification Bottlenecks: Replace column chromatography with crystallization (e.g., using tert-butyl methyl ether/hexane mixtures) for large batches .
- Exothermic Reactions: Optimize cooling rates during benzylation to prevent thermal runaway .
- Cost-Effective Catalysts: Substitute Pd/C with nickel-based catalysts for hydrogenolysis without compromising yield .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
